N-cyclopentyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
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Description
“N-cyclopentyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives . These compounds have been studied for their potential as CDK2 inhibitors, which makes them interesting for cancer treatment .
Scientific Research Applications
Chemistry and Synthesis of Heterocyclic Compounds
Heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, have been extensively studied for their utility in synthesizing diverse heterocycles. Gomaa and Ali (2020) discussed the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one derivatives as building blocks for creating various heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and others, highlighting their importance in synthetic chemistry for generating a wide range of heterocyclic compounds and dyes Current organic synthesis.
Catalysis and Synthetic Applications
Hybrid catalysts have been pivotal in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, showcasing the utility of heterocyclic scaffolds in medicinal and pharmaceutical industries due to their broad synthetic applications. Parmar, Vala, and Patel (2023) covered synthetic pathways employing various catalysts, including organocatalysts and nanocatalysts, to develop substituted pyranopyrimidines, demonstrating the versatility of these scaffolds in drug development ACS Omega.
Medicinal Applications
Cherukupalli et al. (2017) extensively reviewed the medicinal properties of pyrazolo[1,5-a]pyrimidine derivatives, which have shown a broad range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities. This review underscores the significance of this scaffold in developing potential drug candidates, emphasizing the ongoing need for medicinal chemists to explore this chemical space European journal of medicinal chemistry.
Optoelectronic Materials
The incorporation of heterocyclic compounds like quinazolines and pyrimidines into π-extended conjugated systems has been highlighted for creating novel optoelectronic materials. Lipunova et al. (2018) discussed the synthesis and application of quinazoline derivatives in electronic devices, showcasing the potential of heterocyclic N-oxide derivatives in advanced chemistry and drug development Current Organic Chemistry.
Properties
IUPAC Name |
N-cyclopentyl-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4/c1-14-19(15-8-3-2-4-9-15)21-23-18-13-7-12-17(18)20(25(21)24-14)22-16-10-5-6-11-16/h2-4,8-9,16,22H,5-7,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKBEZCAEKUOMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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